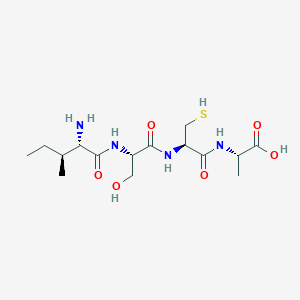
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine: is a peptide composed of four amino acids: isoleucine, serine, cysteine, and alanine This compound is part of a larger family of peptides that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of many peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The serine and cysteine residues can participate in nucleophilic substitution reactions due to their hydroxyl and thiol groups, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions often require mild conditions and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions include peptides with modified cysteine residues (e.g., disulfide-linked peptides) or peptides with substituted serine or cysteine residues.
Scientific Research Applications
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Researchers study its role in protein-protein interactions and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in drug development, particularly in designing peptide-based drugs.
Industry: Peptides like this compound are used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The peptide can also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-isoleucyl-L-cysteinyl-L-cysteinyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl
- L-Alanine, L-seryl-L-isoleucyl-L-cysteinyl-
Uniqueness
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing its stability and functionality compared to peptides lacking cysteine.
Properties
CAS No. |
798541-01-2 |
|---|---|
Molecular Formula |
C15H28N4O6S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O6S/c1-4-7(2)11(16)14(23)18-9(5-20)12(21)19-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1 |
InChI Key |
OADJSYPBBPCSDK-QHZLYTNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


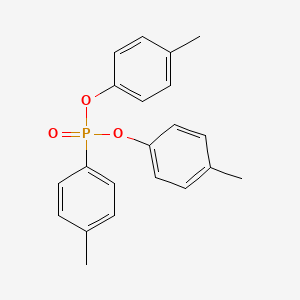

![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
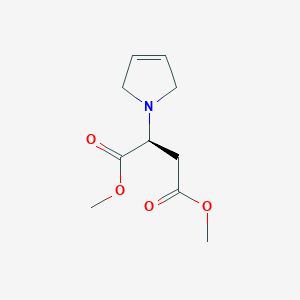
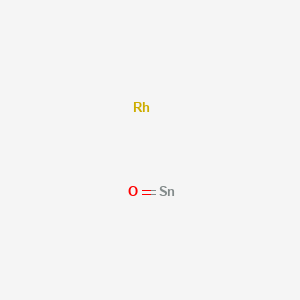
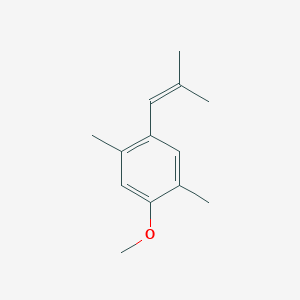
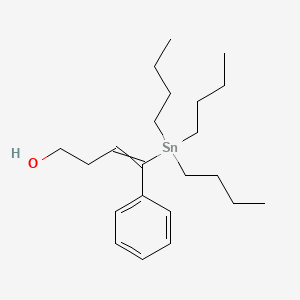
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
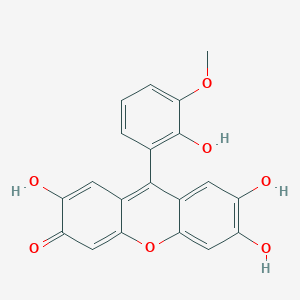
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
